N-methyl-1H-1,3-benzodiazol-5-amine
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Overview
Description
N-methyl-1H-1,3-benzodiazol-5-amine is a heterocyclic compound that belongs to the class of benzodiazoles. This compound is characterized by a benzene ring fused with a diazole ring, with a methyl group attached to the nitrogen atom and an amine group at the 5th position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1H-1,3-benzodiazol-5-amine typically involves the reaction of 1H-1,3-benzodiazol-5-amine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydroxide to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1H-1,3-benzodiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group at the 5th position can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-methyl-1H-1,3-benzodiazol-5-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N-methyl-1H-1,3-benzodiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-methyl-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
1H-1,3-Benzodiazol-5-amine: Lacks the methyl group at the nitrogen atom.
N-butyl-1H-1,3-benzodiazol-2-amine: Has a butyl group instead of a methyl group.
5-aminobenzimidazole: Similar structure but with different functional groups
Uniqueness
N-methyl-1H-1,3-benzodiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the nitrogen atom enhances its stability and reactivity compared to its non-methylated counterparts .
Properties
CAS No. |
1224685-22-6 |
---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
N-methyl-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C8H9N3/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-5,9H,1H3,(H,10,11) |
InChI Key |
NTJGYOSVPMSUGK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)N=CN2 |
Purity |
95 |
Origin of Product |
United States |
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